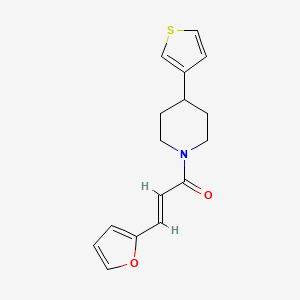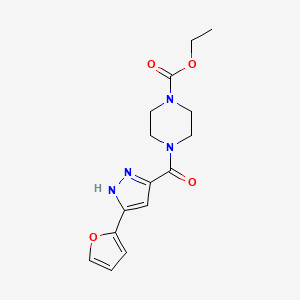![molecular formula C17H15N3O B2944645 3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 867135-50-0](/img/structure/B2944645.png)
3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one” is a pyrimidinyl Schiff base . Pyrimidine-based compounds are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules . They have a wide spectrum of pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . The synthesized metal complexes were found to be non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Physical And Chemical Properties Analysis
The synthesized metal complexes were non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .科学的研究の応用
Exposure and Biomonitoring of Polycyclic Aromatic Hydrocarbons (PAHs)
Research into polycyclic aromatic hydrocarbons (PAHs), including naphthalene, phenanthrene, and pyrene, highlights their presence in various environments and potential health impacts. These compounds are part of a larger group of chemicals that are of significant concern due to their carcinogenic, mutagenic, and teratogenic effects. Studies on occupational exposure, such as those involving coke oven workers and petrol filling workers, underline the importance of monitoring and managing PAH exposure to mitigate health risks.
Occupational Exposure to PAHs : Workers in industries like coke oven operations are exposed to PAHs, with urinary biomarkers like naphthalene and phenanthrene serving as indicators of exposure. This research underscores the need for biomonitoring in occupational settings to assess and manage health risks associated with PAH exposure (Sobus et al., 2008).
Environmental and Dietary Exposure : The general population is exposed to PAHs through environmental and dietary sources, with urinary metabolites of PAHs, such as naphthalene and pyrene, serving as biomarkers of this exposure. Understanding these exposure pathways is crucial for developing strategies to reduce health risks associated with PAHs (Martorell et al., 2010).
Health Risk Assessment : Assessing the health risks associated with PAH exposure involves analyzing urinary metabolites and considering factors like occupational exposure duration and lifestyle habits. This research provides valuable insights into the potential health impacts of PAHs and the importance of preventive measures to protect vulnerable populations, such as workers in specific industries and the general population (Rashid et al., 2017).
作用機序
Target of Action
The primary target of the compound 3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby inhibiting the enzyme’s activity . This results in the disruption of cell cycle progression, particularly affecting the transition from G1 to S phase and the progression through the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when combined with cyclin A2, forms a complex that is essential for the transition from G1 to S phase and the progression through the S phase . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have reasonable bioavailability
Result of Action
The inhibition of CDK2 by the compound leads to cell cycle arrest . This can result in the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target
将来の方向性
The wide interest in pyrimidine-based compounds is mainly due to their applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . Their use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives . Therefore, future research could focus on exploring more derivatives and their potential applications.
特性
IUPAC Name |
3-methyl-4-naphthalen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-16-14(9-15(21)18-17(16)20-19-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOEWOPXGJRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)

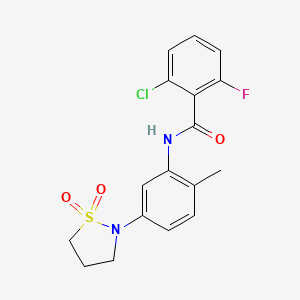
![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)

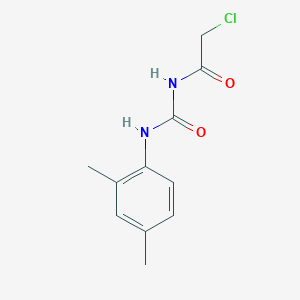
![2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile](/img/structure/B2944574.png)
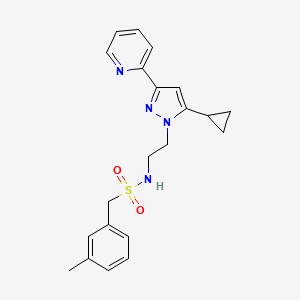
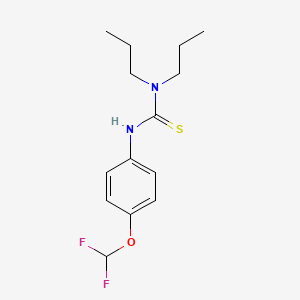
![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2944578.png)
